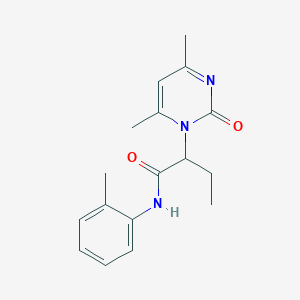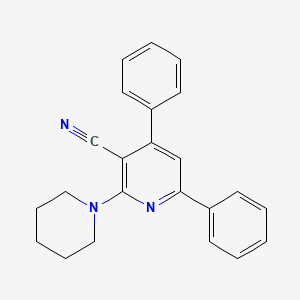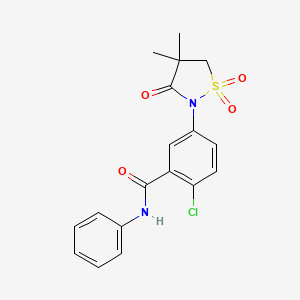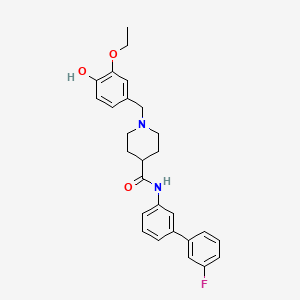
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide, commonly known as DM-3189, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antitumor agents, which are designed to inhibit the growth and spread of cancer cells in the body. DM-3189 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. DM-3189 binds to Hsp90 and inhibits its activity, leading to the destabilization and degradation of these cancer-promoting proteins. This results in the inhibition of cancer cell growth and the induction of cancer cell death.
Biochemical and Physiological Effects
DM-3189 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the RAF/MEK/ERK pathway, and the JAK/STAT pathway. DM-3189 also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-3189 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively characterized in preclinical models of cancer. DM-3189 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of Hsp90 in cancer biology. However, DM-3189 has some limitations for use in laboratory experiments. It is a potent inhibitor of Hsp90, which can make it difficult to separate the effects of Hsp90 inhibition from other cellular processes. DM-3189 also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DM-3189. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could improve the efficacy and safety of these drugs for the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition, which could help to personalize treatment for individual patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DM-3189 in patients with cancer.
Métodos De Síntesis
The synthesis of DM-3189 involves several steps, starting with the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid with 2-methylphenylamine to form the intermediate 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)acetamide. This intermediate is then reacted with 1-bromo-3-methylbutan-2-one to form DM-3189. The synthesis of DM-3189 is a complex process that requires expertise in organic chemistry and chemical engineering.
Aplicaciones Científicas De Investigación
DM-3189 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that DM-3189 has potent antitumor activity, and is effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. DM-3189 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-5-15(20-13(4)10-12(3)18-17(20)22)16(21)19-14-9-7-6-8-11(14)2/h6-10,15H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAVXFOIGUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)
![1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)

![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)

